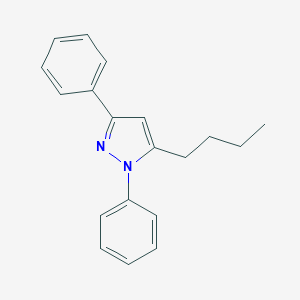

5-Butyl-1,3-diphenyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-butyl-1,3-diphenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2/c1-2-3-12-18-15-19(16-10-6-4-7-11-16)20-21(18)17-13-8-5-9-14-17/h4-11,13-15H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTQANMABWPTHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471083 | |

| Record name | 5-Butyl-1,3-diphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16492-64-1 | |

| Record name | 5-Butyl-1,3-diphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Construction of the Pyrazole (B372694) Core

The formation of the pyrazole ring is predominantly achieved through methods that involve the reaction of a binucleophilic hydrazine (B178648) derivative with a suitable three-carbon electrophilic component. These strategies offer a high degree of flexibility, allowing for the synthesis of a wide array of substituted pyrazoles.

Cyclocondensation Reactions Employing Hydrazine Derivatives with 1,3-Dicarbonyl Compounds and α,β-Unsaturated Systems

The most classical and widely employed method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.govbeilstein-journals.org This approach is straightforward and efficient for producing polysubstituted pyrazoles. nih.gov For the synthesis of 5-Butyl-1,3-diphenyl-1H-pyrazole, the reaction would typically involve 1-phenyl-1,3-heptanedione (a 1,3-dicarbonyl compound with a butyl group) and phenylhydrazine (B124118). The reaction mechanism involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring.

The regioselectivity of the cyclocondensation reaction can be a significant challenge, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, potentially leading to a mixture of regioisomers. beilstein-journals.orgnih.gov However, specific reaction conditions, such as the use of arylhydrazine hydrochlorides in aprotic dipolar solvents, have been shown to improve regioselectivity, favoring the formation of 1,3-disubstituted pyrazoles. nih.govacs.org

α,β-Unsaturated carbonyl compounds also serve as effective three-carbon synthons for pyrazole synthesis. Their reaction with hydrazine derivatives proceeds via a Michael addition followed by cyclization and elimination of water to afford pyrazolines, which can then be oxidized to pyrazoles. nih.govresearchgate.net This method provides an alternative route to access pyrazole scaffolds and can offer different regiochemical outcomes compared to the use of 1,3-dicarbonyls. nih.gov

| Starting Material 1 | Starting Material 2 | Product | Key Features |

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Polysubstituted Pyrazole | Simple, rapid, and classic method (Knorr synthesis). nih.govbeilstein-journals.orgnih.gov |

| α,β-Unsaturated Ketone | Hydrazine Derivative | Pyrazole (often via pyrazoline intermediate) | Overcomes some regioselectivity limitations of the 1,3-dicarbonyl method. nih.gov |

| 1-Phenyl-1,3-heptanedione | Phenylhydrazine | This compound | Specific example for the target compound synthesis. |

1,3-Dipolar Cycloaddition Reactions in Pyrazole Ring Formation

1,3-Dipolar cycloaddition reactions offer a powerful and versatile strategy for the construction of five-membered heterocyclic rings, including pyrazoles. sctunisie.org This method typically involves the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, which is often an alkyne or an alkene. youtube.com Nitrile imines, which can be generated in situ from the corresponding hydrazonoyl halides, react with alkynes to directly afford pyrazoles. youtube.com

For the synthesis of this compound, a potential 1,3-dipolar cycloaddition route would involve the reaction of a nitrile imine derived from N-phenylbenzohydrazonoyl chloride with 1-hexyne. This approach allows for the direct formation of the pyrazole ring with defined regiochemistry. The regioselectivity of these cycloadditions can often be controlled by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile. youtube.com This method is particularly useful for accessing pyrazoles that may be difficult to obtain through traditional condensation methods. organic-chemistry.org

| 1,3-Dipole | Dipolarophile | Product | Key Features |

| Nitrile Imine | Alkyne | Pyrazole | Forms the pyrazole ring in a single step with potential for high regioselectivity. youtube.com |

| Diazo Compound | Alkyne Surrogate (e.g., bromovinyl acetal) | 3,5-Disubstituted Pyrazole | Offers a regioselective route using in situ generated diazo compounds. organic-chemistry.org |

Multi-component Reaction Approaches for Diversified Pyrazole Synthesis

Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules, including pyrazoles, in a single synthetic operation. nih.govbeilstein-journals.org These reactions combine three or more starting materials in a one-pot fashion to generate the desired product, incorporating most of the atoms from the reactants. beilstein-journals.org

Several MCR strategies have been developed for pyrazole synthesis. One common approach involves the in-situ generation of a 1,3-dicarbonyl compound, which then reacts with a hydrazine to form the pyrazole ring. nih.govbeilstein-journals.org For instance, the reaction of an enolate with a carboxylic acid chloride can generate a 1,3-diketone that is immediately trapped by a hydrazine present in the reaction mixture. beilstein-journals.org Another MCR approach involves the condensation of aldehydes, β-ketoesters, and hydrazines, often catalyzed by a Lewis acid, to produce highly substituted pyrazoles. beilstein-journals.org

These MCRs offer significant advantages, including simplified experimental procedures, reduced waste, and the ability to rapidly generate libraries of structurally diverse pyrazoles for biological screening. nih.govbeilstein-journals.orgmdpi.com The synthesis of this compound could potentially be achieved through a three-component reaction of benzaldehyde, 1-phenyl-2-pentanone, and phenylhydrazine under appropriate catalytic conditions.

| Reaction Type | Components | Catalyst/Conditions | Key Features |

| In situ 1,3-Diketone Formation | Enolate, Carboxylic Acid Chloride, Hydrazine | Base (e.g., LiHMDS) | One-pot synthesis with good to excellent yields. beilstein-journals.org |

| Condensation Reaction | Aldehyde, β-Ketoester, Hydrazine | Lewis Acid (e.g., Yb(PFO)₃) | Efficient synthesis of persubstituted pyrazoles. beilstein-journals.org |

| Domino Reaction | Hydrazine, Enaminone, Aryl Halide | Copper Catalyst | Forms 1,3-substituted pyrazoles through a cyclization-coupling sequence. beilstein-journals.org |

| Enzyme-Catalyzed Reaction | Phenyl Hydrazine, Nitroolefin, Benzaldehyde | Immobilized Lipase (TLL@MMI) | Regioselective, one-pot synthesis of 1,3,5-trisubstituted pyrazoles under mild conditions. acs.org |

Development and Application of Novel and Sustainable Synthetic Protocols

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis. This trend has also impacted the synthesis of pyrazoles, with the emergence of catalytic, solvent-free, and microwave-assisted protocols. frontiersin.orgthieme-connect.com

Catalytic Methods: The use of catalysts, including metal-based and organocatalysts, can significantly enhance the efficiency and selectivity of pyrazole synthesis. nih.govbeilstein-journals.org For example, copper-catalyzed reactions have been employed in the three-component synthesis of 1,3-substituted pyrazoles. beilstein-journals.org Lewis acid catalysts, such as SmCl₃, can accelerate the acylation of β-ketoesters for the one-pot synthesis of 3,4,5-substituted pyrazoles. nih.gov

Solvent-free and Microwave-assisted Methods: Solvent-free reaction conditions, often combined with microwave irradiation, offer numerous advantages, including reduced reaction times, lower energy consumption, and the elimination of hazardous organic solvents. mdpi.comrsc.orgmdpi.comresearchgate.net Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of various pyrazole derivatives, often leading to higher yields and cleaner reactions compared to conventional heating methods. rsc.orgmdpi.comresearchgate.net For instance, the cyclocondensation of 1,3-dicarbonyls with hydrazines can be efficiently carried out under solvent-free microwave conditions. mdpi.com

| Method | Key Features |

| Catalytic Synthesis | Enhances reaction rates and selectivity; enables one-pot procedures. nih.govbeilstein-journals.org |

| Solvent-free Synthesis | Reduces environmental impact; simplifies work-up procedures. mdpi.commdpi.comresearchgate.net |

| Microwave-assisted Synthesis | Accelerates reaction rates; often leads to higher yields and cleaner products. rsc.orgmdpi.comresearchgate.net |

Regioselective Functionalization and Derivatization of the Pyrazole Ring System

The functionalization of the pre-formed pyrazole ring is a crucial step in the synthesis of more complex and biologically active molecules. Regioselective substitution allows for the precise introduction of various functional groups at specific positions of the pyrazole core.

N-Substitution Reactions at the Pyrazole Nitrogen Atom

N-substitution of the pyrazole ring is a common and important transformation. The pyrazole ring contains two nitrogen atoms: a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). nih.gov In N-unsubstituted pyrazoles, the proton can tautomerize between the two nitrogen atoms. rrbdavc.org

Alkylation of pyrazoles typically occurs at the N1 position. rrbdavc.org For the synthesis of 1,3,5-trisubstituted pyrazoles, direct N-alkylation or N-arylation of a 3,5-disubstituted pyrazole is a common strategy. In the context of this compound, if the initial synthesis yielded 3-butyl-5-phenyl-1H-pyrazole, a subsequent N-arylation with a phenylating agent would be required to introduce the phenyl group at the N1 position.

A novel method for the direct preparation of N-alkyl and N-aryl substituted pyrazoles from primary amines and diketones has been developed, offering a practical route for functionalizing amines and obtaining a wide variety of N-substituted pyrazoles. acs.org This method avoids the need for pre-formed hydrazines and proceeds under mild conditions. acs.org

Electrophilic substitution on the pyrazole ring generally occurs at the C4 position. rrbdavc.orgyoutube.com However, N-substitution reactions specifically target the nitrogen atoms, allowing for the introduction of a wide range of substituents that can modulate the electronic and steric properties of the pyrazole, influencing its biological activity. acs.org

| Reaction Type | Reagents | Product | Key Features |

| N-Alkylation | Alkyl Halide | N-Alkyl Pyrazole | Typically occurs at the N1 position. rrbdavc.org |

| N-Arylation | Arylating Agent | N-Aryl Pyrazole | Introduces an aryl group at the N1 position. |

| Direct N-Substitution | Primary Amine, Diketone, Electrophilic Amination Reagent | N-Alkyl or N-Aryl Pyrazole | Practical, metal-free method with short reaction times. acs.org |

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for "5-Butyl-1,3-diphenyl-1H-pyrazole" Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. A full suite of 1D and 2D NMR experiments provides unambiguous evidence for the connectivity and spatial relationships of atoms within the this compound structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, which has a molecular formula of C₁₉H₂₀N₂, specific proton signals are anticipated for the butyl group and the two distinct phenyl rings, as well as the lone proton on the pyrazole (B372694) ring.

While a complete, peer-reviewed ¹H NMR dataset is not widely available, partial data has been reported for the compound, described as a yellowish oil. ntu.edu.sg The expected signals, based on its structure and data from analogous compounds, are detailed below.

Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) | Inferred Correlation |

|---|---|---|---|

| Butyl -CH₃ | Triplet | ~0.9 | Coupled to adjacent -CH₂- |

| Butyl -CH₂- (x2) | Multiplet | ~1.3-1.7 | Complex coupling within the butyl chain |

| Butyl α-CH₂- | Triplet | ~2.8 | Coupled to pyrazole C5 and adjacent -CH₂- |

| Pyrazole H4 | Singlet | ~6.5 | Isolated proton on the heterocyclic ring |

The protons of the two phenyl groups would appear in the aromatic region (approximately 7.3-7.9 ppm). The single proton at the C4 position of the pyrazole core is expected to present as a sharp singlet around 6.5 ppm. The butyl group protons would be observed in the upfield aliphatic region, with the terminal methyl group appearing as a triplet near 0.9 ppm and the α-methylene protons adjacent to the pyrazole ring appearing as a triplet around 2.8 ppm.

¹³C NMR and DEPT Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. For this compound, 13 unique carbon signals are expected (assuming free rotation of the phenyl groups leads to some overlapping signals for the ortho/meta carbons).

Specific experimental ¹³C NMR and DEPT data for this compound are not available in the searched literature. However, the expected chemical shifts can be predicted based on known values for pyrazole and substituted aromatic systems.

Table 2: Expected ¹³C NMR and DEPT Assignments for this compound

| Carbon Atom | Expected DEPT Signal | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Butyl -C H₃ | CH₃ (Up) | ~14 |

| Butyl -C H₂- (x2) | CH₂ (Down) | ~22, 31 |

| Butyl α-C H₂- | CH₂ (Down) | ~28 |

| Pyrazole C4 | CH (Up) | ~107 |

| Phenyl C's (aromatic) | CH (Up) | ~125-129 |

| Pyrazole C3, C5 | Quaternary (Absent) | ~145, 152 |

2D NMR Spectroscopy (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are critical for assembling the molecular puzzle by establishing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, strong cross-peaks would be observed between the adjacent methylene (B1212753) and methyl protons within the butyl chain, confirming its linear structure. No correlations would be seen for the isolated pyrazole H4 singlet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹H-¹³C one-bond correlations). It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, allowing for unambiguous assignment of the butyl and aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting the individual fragments of the molecule. Key expected correlations would include:

A cross-peak between the α-methylene protons of the butyl group and the C5 carbon of the pyrazole ring.

Correlations from the pyrazole H4 proton to the C3, C5, and ipso-carbon of the C3-phenyl ring.

Correlations from the ortho-protons of the N1-phenyl ring to the C5 carbon of the pyrazole ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Identification and Functional Group Analysis

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Specific experimental FT-IR data for this compound is not available in the searched literature. The spectrum is predicted to be dominated by absorptions corresponding to the aromatic rings, the pyrazole core, and the aliphatic butyl chain.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3150-3000 | C-H Stretch | Aromatic C-H |

| 2955-2850 | C-H Stretch | Aliphatic C-H (Butyl) |

| ~1600, 1500, 1450 | C=C Stretch | Aromatic Rings |

| ~1550 | C=N Stretch | Pyrazole Ring |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation and Fragmentation Pathway Investigation

HRMS provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. The molecular formula of this compound is C₁₉H₂₀N₂, giving a calculated monoisotopic mass of 288.1626 Da.

While specific experimental HRMS data or fragmentation studies were not found in the searched literature, the observation of a molecular ion peak at m/z 288.1626 would confirm the elemental composition. The fragmentation pattern would likely involve the loss of the butyl chain and characteristic cleavages of the pyrazole and phenyl rings.

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Geometry and Conformation Analysis

Single crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and torsional angles.

No crystal structure for this compound has been deposited in the Cambridge Structural Database or found in the searched literature. However, analysis of related structures, such as 1,3,5-triphenylpyrazole, reveals that the phenyl rings are typically not coplanar with the central pyrazole ring due to steric hindrance. A similar twisted conformation would be expected for the title compound, with specific dihedral angles between the pyrazole core and the phenyl rings at the N1 and C3 positions. The butyl chain would likely adopt a low-energy, extended conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule's chromophore. The conjugated system of the 1,3-diphenyl-1H-pyrazole core constitutes the primary chromophore.

Specific experimental UV-Vis data for this compound is not available in the searched literature. The spectrum is expected to show strong absorptions in the UV region, characteristic of π → π* transitions within the aromatic and heterocyclic system. The presence of the non-conjugated butyl group is not expected to significantly alter the absorption maxima compared to 1,3-diphenylpyrazole. The parent pyrazole molecule exhibits a π → π* transition around 205-210 nm.

Computational and Theoretical Investigations of Pyrazole Derivatives

Quantum Chemical Calculations for Electronic and Geometric Structure Elucidation

Quantum chemical calculations are fundamental in modern chemistry for providing insights into the electronic and geometric properties of molecules. These methods are instrumental in understanding the structure-property relationships of pyrazole (B372694) derivatives.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and for predicting their vibrational frequencies. For pyrazole derivatives, these calculations are crucial for understanding their structural characteristics.

DFT methods, such as B3LYP, are frequently used to optimize the molecular geometry of pyrazole compounds. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in a study of 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, a related substituted pyrazole, the pyrazole and phenyl rings were found to not be coplanar, forming a significant dihedral angle. This type of structural information is critical for understanding how the molecule might interact with biological targets or other molecules.

Vibrational frequency calculations are often performed following geometry optimization. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. Furthermore, the calculated vibrational frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model. For example, in the characterization of (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, the calculated IR spectrum would be expected to show a characteristic C=O stretch that aligns with the experimentally observed value. mdpi.com

A hypothetical data table for the optimized geometry of 5-Butyl-1,3-diphenyl-1H-pyrazole, based on typical values for similar structures, is presented below.

| Parameter | Hypothetical Value |

| Bond Lengths (Å) | |

| N1-N2 | 1.35 |

| N2-C3 | 1.32 |

| C3-C4 | 1.40 |

| C4-C5 | 1.38 |

| C5-N1 | 1.39 |

| C5-C(Butyl) | 1.51 |

| Bond Angles (°) ** | |

| C5-N1-N2 | 112.0 |

| N1-N2-C3 | 105.0 |

| N2-C3-C4 | 111.0 |

| C3-C4-C5 | 107.0 |

| N1-C5-C4 | 105.0 |

| Dihedral Angles (°) ** | |

| Phenyl(N1)-Pyrazole | 35.0 |

| Phenyl(C3)-Pyrazole | 20.0 |

Note: This table is illustrative and not based on published experimental or computational data for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Visualization)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower chemical reactivity.

For various pyrazole derivatives, FMO analysis has been used to predict their reactivity and electronic properties. For example, in studies of other 1,3-diphenyl-1H-pyrazole derivatives, the HOMO is typically distributed over the phenyl rings and the pyrazole core, while the LUMO is also delocalized across the aromatic system. The HOMO-LUMO energy gap can be calculated to assess the molecule's stability. A smaller HOMO-LUMO gap would suggest a higher propensity for electronic transitions, which can be related to the molecule's color and photochemical properties.

Below is a hypothetical table of FMO properties for this compound.

| Property | Hypothetical Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 1.5 eV |

Note: This table is illustrative and not based on published experimental or computational data for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for identifying sites that are prone to electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, associated with lone pairs and a tendency to attract electrophiles, while blue regions represent positive electrostatic potential, indicating areas susceptible to nucleophilic attack.

In pyrazole derivatives, the MEP map often reveals that the nitrogen atoms of the pyrazole ring are regions of negative potential, making them likely sites for protonation or coordination to metal ions. The hydrogen atoms of the phenyl rings and the butyl group would be expected to show positive potential. For this compound, an MEP analysis would likely highlight the nucleophilic character of the pyrazole nitrogen atoms and the electrophilic character of the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and empty orbitals, which can be interpreted in terms of intramolecular charge transfer and hyperconjugative interactions. NBO analysis can quantify the stabilization energies associated with these interactions, offering insights into the molecule's stability and bonding characteristics.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of molecules in a more realistic environment, such as in a solvent or in the solid state. MD simulations track the movements of atoms over time, providing insights into the conformational flexibility of the molecule and the influence of the surrounding environment.

Prediction of Chemical Reactivity and Elucidation of Reaction Mechanisms via Computational Approaches

Computational methods are invaluable for predicting the chemical reactivity of molecules and for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely reaction pathways.

For this compound, computational methods could be used to predict its reactivity towards various reagents. For example, the sites most susceptible to electrophilic aromatic substitution on the phenyl rings could be identified by examining the calculated atomic charges or the Fukui functions. The mechanism of the synthesis of this compound, likely a condensation reaction between a 1,3-dicarbonyl compound and phenylhydrazine (B124118), could also be investigated computationally to understand the energetics of the key steps. While a general synthetic route for pyrazoles involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648), specific mechanistic details for the formation of this compound would require a dedicated computational study. rsc.org

Computational Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful method for predicting the spectroscopic properties of pyrazole derivatives with a high degree of accuracy. rdd.edu.iqasrjetsjournal.org Theoretical calculations of parameters such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts are routinely performed to understand the structural characteristics of these molecules. asrjetsjournal.orgderpharmachemica.com

The process typically involves optimizing the molecular geometry of the pyrazole derivative using a specific DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). derpharmachemica.com The optimized geometry represents the lowest energy conformation of the molecule. Following optimization, vibrational frequency analysis is carried out at the same level of theory to predict the IR spectrum. These calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical model, leading to a better correlation with experimental IR data. derpharmachemica.com For instance, a study on (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole demonstrated a high correlation between theoretical and experimental values for vibrational frequencies. derpharmachemica.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. asrjetsjournal.org These theoretical predictions are instrumental in assigning the signals observed in experimental NMR spectra to specific atoms within the molecule. The correlation between the calculated and experimental chemical shifts for various pyrazole derivatives has been shown to be excellent, aiding in their structural elucidation. asrjetsjournal.org

Table 1: Illustrative Correlation of Experimental and Calculated Spectroscopic Data for a Pyrazole Derivative

| Spectroscopic Parameter | Experimental Value | Calculated Value (DFT/B3LYP) |

| ¹H NMR (ppm) | ||

| H-4 (pyrazole ring) | 6.52 | 6.50 |

| Phenyl-H (ortho) | 7.65 | 7.63 |

| Phenyl-H (meta) | 7.42 | 7.40 |

| Phenyl-H (para) | 7.31 | 7.29 |

| ¹³C NMR (ppm) | ||

| C-3 (pyrazole ring) | 151.2 | 150.8 |

| C-4 (pyrazole ring) | 107.8 | 107.5 |

| C-5 (pyrazole ring) | 140.1 | 139.9 |

| IR (cm⁻¹) | ||

| C=N stretch | 1598 | 1602 (scaled) |

| C-H aromatic stretch | 3060 | 3065 (scaled) |

Note: The data in this table is representative and intended for illustrative purposes.

Studies on Non-Linear Optical (NLO) Properties of Pyrazole-Based Systems

Pyrazole derivatives have garnered significant interest for their potential applications in non-linear optics (NLO). NLO materials are capable of altering the properties of light that passes through them, a phenomenon that is crucial for technologies such as optical switching and telecommunications. rsc.orgresearchgate.net The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the distribution of electron density and the presence of donor-acceptor groups.

Computational methods are extensively used to predict the NLO properties of pyrazole-based systems. Key parameters that are calculated include the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). researchgate.net These parameters quantify the molecule's response to an external electric field, such as that from a high-intensity laser. A large hyperpolarizability value is indicative of a strong NLO response.

Theoretical studies on various pyrazoline derivatives have shown that strategic placement of electron-donating and electron-withdrawing groups on the pyrazole ring system can significantly enhance the NLO properties. researchgate.net For example, computational investigations have demonstrated that certain substituted pyrazolines exhibit large hyperpolarizability values, making them promising candidates for NLO materials. researchgate.net The structure of this compound, with its phenyl groups and alkyl substituent, provides a framework that can be theoretically modeled to predict its NLO behavior.

The table below summarizes representative calculated NLO parameters for a series of hypothetical pyrazoline derivatives, illustrating how structural modifications can influence their NLO response.

Table 2: Calculated Non-Linear Optical (NLO) Properties of Hypothetical Pyrazoline Derivatives

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) | Second Hyperpolarizability (γ) (a.u.) |

| Pyrazoline (unsubstituted) | 3.5 | 8.5 x 10⁻²⁴ | 1.2 x 10⁻³⁰ | 2.5 x 10⁻³⁶ |

| Donor-Acceptor Substituted Pyrazoline | 8.2 | 1.5 x 10⁻²³ | 5.8 x 10⁻²⁹ | 7.1 x 10⁻³⁵ |

| Phenyl Substituted Pyrazoline | 6.1 | 1.2 x 10⁻²³ | 2.5 x 10⁻²⁹ | 4.3 x 10⁻³⁵ |

Note: The data in this table is representative and intended for illustrative purposes.

The computational exploration of NLO properties allows for the rational design of novel pyrazole-based materials with tailored optical responses, paving the way for their application in advanced photonic devices.

Applications in Advanced Chemical and Material Science Research

Role of Pyrazole (B372694) Derivatives as Versatile Building Blocks for Complex Organic Synthesis

Pyrazoles are a crucial class of heterocyclic compounds, widely regarded as versatile building blocks in the field of organic synthesis. nih.govscirp.org Their utility stems from the stable aromatic core and the presence of multiple reaction sites that allow for further functionalization. The synthesis of the pyrazole ring itself is highly adaptable, with classic methods such as the Knorr pyrazole synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines, remaining a primary route. nih.govmdpi.com

Another significant method is the 1,3-dipolar cycloaddition of diazo compounds with alkynes, which provides a direct pathway to the pyrazole core. nih.gov These synthetic strategies allow for the introduction of a wide variety of substituents onto the pyrazole ring, creating a diverse library of derivatives. For instance, the reaction of terminal alkynes with aldehydes and hydrazines can produce 1,3,5-substituted pyrazoles with high regioselectivity. nih.gov Once formed, these pyrazole derivatives serve as key intermediates for constructing more complex molecular architectures and other heterocyclic systems. scirp.org The inherent stability and reactivity of the pyrazole scaffold make it an invaluable tool for synthetic chemists aiming to develop novel compounds. nih.govnih.gov

Table 1: Common Synthetic Routes to Substituted Pyrazoles

| Synthesis Method | Key Reactants | Type of Pyrazole Produced | Reference |

|---|---|---|---|

| Knorr Condensation | 1,3-Diketones and Hydrazine (B178648) Derivatives | Polysubstituted Pyrazoles | mdpi.com |

| 1,3-Dipolar Cycloaddition | Diazo Compounds and Alkynes/Alkenes | Substituted Pyrazoles | nih.gov |

| Three-Component Reaction | Terminal Alkynes, Aromatic Aldehydes, Hydrazines | 1,3,5-Trisubstituted Pyrazoles | nih.gov |

| Reaction with Unsaturated Nitriles | α,β-Unsaturated Nitriles and Hydrazine Derivatives | 5-Aminopyrazoles | mdpi.com |

Coordination Chemistry of Pyrazole Ligands with Transition Metals and Lanthanides

The pyrazole moiety is an excellent ligand in coordination chemistry due to the presence of two nitrogen atoms with available lone pairs. researchgate.net These nitrogen atoms can coordinate to a wide array of metal ions, including transition metals and lanthanides, to form stable complexes with diverse geometries and nuclearities. researchgate.netresearchgate.net The coordination can occur through the pyridine-type nitrogen atom, and the specific mode of binding can be influenced by the substituents on the pyrazole ring. researchgate.net

Pyrazole-based ligands can act as monodentate, bidentate, or polydentate chelators, leading to the formation of mononuclear, dinuclear, or polynuclear metal complexes. researchgate.netresearchgate.net For example, pyrazole-derived ligands have been shown to form square-pyramidal complexes with copper(II) and distorted tetrahedral complexes with zinc(II) and mercury(II). researchgate.net The coordination chemistry of pyrazoles extends to f-block elements, with studies demonstrating the formation of one-dimensional chain complexes with lanthanides like Lanthanum (La), Cerium (Ce), Praseodymium (Pr), and Neodymium (Nd). nih.gov The steric and electronic properties of the pyrazole ligand, which can be fine-tuned by altering substituents like the butyl and phenyl groups in 5-Butyl-1,3-diphenyl-1H-pyrazole, play a critical role in determining the structure and properties of the resulting metal complex. researchgate.net

Table 2: Examples of Metal Complexes with Pyrazole-Derived Ligands

| Metal Ion | Pyrazole Ligand Type | Resulting Complex Structure/Geometry | Reference(s) |

|---|---|---|---|

| Copper(II) | 3,4,5-trimethyl-1H-pyrazole | 4:1 ligand-to-metal, square-pyramidal | researchgate.net |

| Zinc(II) | 3-amino-4-acetyl-5-methylpyrazole | Distorted tetrahedral | researchgate.net |

| Lanthanum(III) | (pyrazol-1-yl)acetic acid | One-dimensional chain | nih.gov |

| Neodymium(III) | (pyrazol-1-yl)acetic acid | One-dimensional chain with distinct coordination modes | nih.gov |

| Ruthenium(II) | 2,6-bis(1H-pyrazol-3-yl)pyridines (Pincer-type) | Octahedral | nih.gov |

Integration of Pyrazole Scaffolds in Supramolecular Chemistry and Polymer Science

The pyrazole scaffold is a valuable component in supramolecular chemistry, primarily due to the hydrogen-bonding capability of N-unsubstituted pyrazoles. researchgate.netnih.gov The N-H group acts as a hydrogen bond donor, while the sp2-hybridized nitrogen atom serves as an acceptor. These interactions direct the self-assembly of pyrazole molecules into well-defined supramolecular structures such as dimers, trimers, tetramers, and catemers (chains). nih.govglobalresearchonline.net The specific motif formed is influenced by the nature and position of substituents on the pyrazole ring. researchgate.net

In polymer science, pyrazole derivatives are integrated into polymer backbones or as pendant groups to impart specific properties. The ability of pyrazole units to form hydrogen bonds and coordinate with metal ions can be exploited to create cross-linked networks and functional materials. nih.gov For example, rationally designed pyrazole-based motifs have been coupled with dye molecules like BODIPY to create supramolecular polymers that exhibit interesting aggregation behaviors and photophysical properties. rsc.org While this compound itself lacks the N-H group for hydrogen bonding due to the N1-phenyl substituent, its core structure is representative of the scaffolds used in creating more complex, functional polymeric and supramolecular systems. mdpi.com

Catalytic Applications of Pyrazole-Containing Compounds and Metal Complexes

Pyrazole-containing compounds and their metal complexes have emerged as effective catalysts in a variety of organic transformations. researchgate.netmdpi.com The utility of pyrazole-based ligands in catalysis is attributed to several factors, including the σ-donor ability of the nitrogen atoms and the ease with which their steric and electronic properties can be modified. researchgate.net This tunability allows for precise control over the activity and selectivity of the metallic catalytic center. researchgate.net

Table 3: Catalytic Applications of Pyrazole-Based Systems

| Catalyst System | Type of Reaction Catalyzed | Key Features | Reference(s) |

|---|---|---|---|

| In situ Copper(II)-Pyrazole Complexes | Catechol Oxidation | Activity depends on ligand nature and counterion. | mdpi.com |

| Palladium-Pyrazole Complexes | Suzuki-Miyaura C-C Coupling | Pyrazole ligands act as N-donor ligands to stabilize the metal center. | researchgate.net |

| Nickel-Pyrazole Complexes | C-C Coupling | Weak donor ability of pyrazole enhances the electrophilicity of the metal. | researchgate.net |

| Protic Ruthenium-Pyrazole Pincer Complexes | Aerobic Oxidation of Phosphines | Metal-ligand cooperation involving the pyrazole N-H group. | nih.gov |

Mechanistic and Structure Activity Relationship Sar Studies in Biological Research

General Principles of Pyrazole (B372694) Derivatives' Molecular Interaction and Biological Perturbation

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. researchgate.netnih.govacademicstrive.comresearchgate.netnih.gov The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical properties and biological targets. researchgate.net The molecular interactions of pyrazole derivatives with biological macromolecules are governed by a combination of factors, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. tandfonline.comresearchgate.net The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the ring itself can participate in π-π stacking interactions with aromatic residues in proteins. tandfonline.comnih.gov

The biological perturbation caused by pyrazole derivatives stems from their ability to bind to and modulate the function of various enzymes and receptors. researchgate.netresearchgate.netnih.gov This has led to their investigation as potential therapeutic agents for a wide range of diseases, including cancer, inflammation, and infectious diseases. researchgate.netacademicstrive.comnih.govnih.gov The specific biological effect of a pyrazole derivative is highly dependent on the nature and position of its substituents. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Investigations of 5-Butyl-1,3-diphenyl-1H-pyrazole Analogues

Elucidation of the Influence of Alkyl and Aryl Substituents on Molecular Recognition and Target Affinity

Structure-activity relationship (SAR) studies of pyrazole derivatives have been crucial in understanding how different substituents influence their biological activity. researchgate.netnih.govacs.orgnih.govacs.org For analogues of this compound, the nature of the alkyl and aryl groups at various positions on the pyrazole core significantly impacts their molecular recognition and affinity for biological targets. nih.govacs.orgnih.govacs.org

For instance, in studies of pyrazole derivatives as cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position was found to be a key requirement for potent activity. nih.govacs.org The specific substituent on this phenyl ring can further modulate affinity. For example, a p-iodophenyl group at the 5-position resulted in one of the most potent compounds in that series. nih.gov Similarly, the substituents on the phenyl ring at the 1-position also play a critical role, with a 2,4-dichlorophenyl group often being optimal for binding to the CB1 receptor. acs.orgnih.govacs.org

The length and nature of the alkyl chain at the 5-position, such as the butyl group in this compound, can influence hydrophobic interactions within the binding pocket of a target protein. nih.gov Shorter or longer alkyl chains can either enhance or diminish binding affinity depending on the specific topology of the binding site. nih.gov

Assessment of Steric and Electronic Effects Governing Biological Activity

The biological activity of this compound analogues is governed by a delicate interplay of steric and electronic effects. researchgate.netnih.gov The size and shape of the substituents (steric effects) can dictate how well the molecule fits into the active site of an enzyme or the binding pocket of a receptor. researchgate.net Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller groups might not provide sufficient interaction. researchgate.net

Electronic effects, which relate to the electron-donating or electron-withdrawing nature of the substituents, influence the molecule's polarity, and its ability to form hydrogen bonds and other electrostatic interactions. researchgate.net For example, the introduction of electron-withdrawing groups on the phenyl rings can alter the electron density of the pyrazole core and impact its binding affinity. researchgate.net

In the context of cannabinoid receptor antagonists, the electronic nature of the substituent at the para-position of the 5-phenyl ring was found to be important, with halogens like chlorine and iodine contributing to high affinity. acs.orgnih.gov The carboxamide group at the 3-position is also crucial, with the nature of the N-substituents influencing both potency and selectivity. acs.org

| Parameter | Effect on Biological Activity | References |

| Steric Effects | The size and spatial arrangement of substituents on the pyrazole ring can impact the molecule's ability to interact with its biological target. Bulky groups can hinder binding, while smaller substituents may allow for a better fit and stronger interactions. | researchgate.net |

| Electronic Effects | Electron-donating and electron-withdrawing groups on the pyrazole ring can significantly affect the electron density and reactivity of the molecule. These electronic effects can influence the binding affinity of the pyrazole derivative to biological targets. | researchgate.net |

Pharmacophore Modeling and Ligand-Based Rational Design Strategies

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. researchgate.netresearchgate.net For pyrazole derivatives, pharmacophore models can be developed based on the structures of known active compounds. researchgate.net These models can then be used to virtually screen large libraries of compounds to identify new potential inhibitors or to guide the design of novel analogues with improved potency and selectivity. researchgate.net

Ligand-based rational design strategies utilize the SAR data from a series of active compounds to build a predictive model. researchgate.net This approach is particularly useful when the three-dimensional structure of the biological target is unknown. By analyzing the common structural features and the impact of various substituents on the activity of pyrazole derivatives, medicinal chemists can rationally design new molecules with a higher probability of being active. researchgate.net

Mechanistic Studies of Biological Activities at the Molecular Level

Enzyme Inhibition Mechanisms (e.g., Kinases: Cyclin-Dependent Kinases (CDK), Epidermal Growth Factor Receptor (EGFR), Src, Bcr-Abl, Flt3, TrkA; Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1); Carbonic Anhydrase; Epoxide Hydrolase)

Pyrazole derivatives have been extensively studied as inhibitors of various enzymes, and understanding their mechanism of action at the molecular level is crucial for the development of effective drugs. nih.govacs.orgnih.govmdpi.comtandfonline.comnih.gov

Kinase Inhibition:

Many pyrazole-containing compounds have been identified as potent inhibitors of a variety of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govmdpi.com

Cyclin-Dependent Kinases (CDKs): Pyrazole derivatives have been designed as inhibitors of CDKs, which are crucial for cell cycle regulation. nih.govresearchgate.netnih.gov By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells. researchgate.netmdpi.com For example, some 1H-pyrazole-3-carboxamide derivatives show potent inhibitory activity against CDK2, CDK4, and CDK6. nih.gov

Epidermal Growth Factor Receptor (EGFR): Pyranopyrazole and pyrazolone (B3327878) derivatives have been synthesized and shown to have dual inhibitory potential against EGFR-tyrosine kinase (TK) and CDK-9, both of which are overexpressed in certain cancers. worktribe.com

Src, Bcr-Abl, Flt3, and TrkA: Pyrazole-based inhibitors have been developed to target other important kinases involved in cancer progression, such as Src, Bcr-Abl, Flt3, and TrkA. nih.gov For instance, certain pyrazole derivatives have shown significant inhibitory activity against Bcr-Abl kinase, a key target in chronic myeloid leukemia. nih.gov Similarly, 1H-pyrazole-3-carboxamide derivatives have demonstrated excellent inhibition of Flt3. nih.gov

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition:

5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones have been identified as novel inhibitors of mPGES-1, an enzyme involved in the production of prostaglandin E2, a key mediator of inflammation and pain. nih.govnih.gov The substituted phenyl group at the 1-position of the pyrazole ring occupies a hydrophobic groove in the enzyme, while the phenyl group at the 3-position fits into a smaller hydrophobic pocket. nih.gov

| Enzyme Target | Inhibitor Scaffold | Mechanism of Action | References |

| CDK2, CDK4, CDK6 | 1H-pyrazole-3-carboxamide derivatives | Induce cell cycle arrest and apoptosis. | nih.gov |

| EGFR-TK, CDK-9 | Pyranopyrazole and pyrazolone derivatives | Dual inhibition of key cancer-related kinases. | worktribe.com |

| mPGES-1 | 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones | Occupies hydrophobic grooves in the enzyme active site. | nih.gov |

Carbonic Anhydrase Inhibition:

Pyrazole derivatives have emerged as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. tandfonline.comnih.govtandfonline.comrsc.orgnih.gov Inhibition of specific CA isoforms has therapeutic potential for conditions like glaucoma and cancer. nih.gov The inhibitory mechanism often involves the coordination of the pyrazole nitrogen atoms or other functional groups to the zinc ion in the enzyme's active site. tandfonline.comtandfonline.com

Epoxide Hydrolase Inhibition:

Soluble epoxide hydrolase (sEH) is another enzyme target for which pyrazole-based inhibitors have been developed. nih.govresearchgate.netnih.govgoogle.com sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory properties. researchgate.net By inhibiting sEH, pyrazole derivatives can increase the levels of beneficial EETs. The inhibitory mechanism often involves the pyrazole core fitting into the catalytic pocket of the enzyme. nih.gov

Modulation of Key Cellular Pathways

While direct studies on this compound are limited, research on analogous 1,3-diphenyl-1H-pyrazole and other substituted pyrazole derivatives provides significant insights into their influence on fundamental cellular processes such as cell proliferation, apoptosis, and signal transduction.

Cell Proliferation and Apoptosis Induction:

Substituted pyrazole derivatives have demonstrated notable anti-proliferative activity in various cancer cell lines. For instance, a series of pyrazole-containing benzimidazole (B57391) hybrids have shown potent growth inhibition against human lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells, with some compounds exhibiting IC50 values in the low micromolar range (0.83–1.81 μM). nih.gov Detailed investigations in breast cancer cells revealed that these compounds can arrest the cell cycle in the G1 phase. nih.gov This is achieved by down-regulating key proteins like cyclin D2 and CDK2 that are crucial for cell cycle progression. nih.gov

Furthermore, many pyrazole derivatives inhibit cancer cell growth by inducing apoptosis, or programmed cell death. nih.govnih.govwaocp.orgresearchgate.net The induction of apoptosis is often confirmed through methods like fluorescent staining and DNA fragmentation studies. nih.gov Mechanistically, this can be triggered by the collapse of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS). nih.govnih.govwaocp.orgresearchgate.net Elevated ROS levels can, in turn, activate caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govwaocp.orgresearchgate.net

In the context of triple-negative breast cancer cells (MDA-MB-468), certain 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives have shown significant dose- and time-dependent cytotoxicity. nih.govwaocp.orgresearchgate.net The most active of these compounds induced cell cycle arrest in the S phase and triggered apoptosis through ROS generation and increased caspase-3 activity. nih.govwaocp.orgresearchgate.net Similarly, studies on 1,3,5-trisubstituted-1H-pyrazole derivatives have identified compounds that activate pro-apoptotic proteins such as Bax and p53, and inhibit the anti-apoptotic protein Bcl-2. rsc.org

Microtubule Function and Signal Transduction:

The pyrazole scaffold is a key component of compounds that can disrupt microtubule function, a validated target for anticancer drugs. While direct evidence for this compound is not available, the broader class of pyrazoles has been explored for this activity. The modulation of signal transduction pathways is a common mechanism for pyrazole derivatives. As mentioned, they can influence signaling cascades involving cyclins, CDKs, p53, and caspases to exert their cellular effects. nih.govrsc.org

| Derivative Class | Cellular Pathway Affected | Mechanism of Action | Cell Line(s) | Reference(s) |

| Pyrazole-benzimidazole hybrids | Cell Cycle Arrest (G1 phase), Apoptosis | Down-regulation of cyclin D2 and CDK2, mitochondrial membrane potential collapse, increased ROS | A549, MCF-7, HeLa | nih.gov |

| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazoles | Cell Cycle Arrest (S phase), Apoptosis | Increased ROS, caspase-3 activation | MDA-MB-468 | nih.govwaocp.orgresearchgate.net |

| 1,3,5-trisubstituted-1H-pyrazoles | Apoptosis, DNA Damage | Inhibition of Bcl-2, activation of Bax and p53, induction of DNA strand breaks | MCF-7, A549, PC-3 | rsc.org |

Ligand-Receptor Binding Interactions

The interaction of pyrazole derivatives with various receptors is a key area of research, with significant findings related to G-protein-coupled receptors (GPCRs), particularly cannabinoid and GABA-A receptors.

G-Protein-Coupled Receptors (GPCRs):

GPCRs are a large family of cell surface receptors that play a crucial role in signal transduction and are major drug targets. nih.govmdpi.com Their activation by ligands initiates intracellular signaling cascades, often involving G proteins and second messengers like cAMP. nih.govmdpi.com While "5-Butyl-1H-pyrazole-3-carboxylic acid" has been noted in the context of GPCR interactions, specific binding data for this compound is not extensively documented. zhanggroup.org

Cannabinoid Receptors:

The cannabinoid receptors, CB1 and CB2, are GPCRs that have garnered significant interest as therapeutic targets. elsevierpure.comnih.govnih.gov Numerous pyrazole derivatives have been synthesized and evaluated for their affinity to these receptors. elsevierpure.comnih.gov For example, a series of 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides were found to be potent ligands for the human CB1 receptor, with some acting as inverse agonists. elsevierpure.com Molecular modeling studies suggest that these compounds bind to the inactive state of the receptor, with a key hydrogen bond forming between the carbonyl oxygen of the ligand and a lysine (B10760008) residue of the receptor. elsevierpure.com The substituents on the pyrazole ring play a crucial role in determining both the potency and selectivity for CB1 versus CB2 receptors. elsevierpure.com For instance, a 2,4-dichlorophenyl or 2,4-difluorophenyl group at the 1-position of the pyrazole often leads to higher CB1 selectivity. elsevierpure.com Other research has focused on developing peripherally restricted pyrazole-based partial agonists of cannabinoid receptors to minimize central nervous system side effects. nih.gov

GABA-A Receptors:

The GABA-A receptor is a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the brain. nih.govnih.gov It is a well-established target for drugs like benzodiazepines. nih.gov The receptor is a pentameric structure with a central chloride ion channel. nih.govnih.gov Pyrazolo[1,5-a]quinazolines are a class of pyrazole-containing compounds that have been studied as modulators of the GABA-A receptor. nih.gov Electrophysiological studies on recombinant GABA-A receptors have been used to evaluate the modulatory effects of these compounds. nih.gov

| Receptor Target | Pyrazole Derivative Class | Key Findings | Reference(s) |

| Cannabinoid Receptor (CB1) | 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides | Potent and selective ligands, some acting as inverse agonists. | elsevierpure.com |

| Cannabinoid Receptors (CB1/CB2) | 1,3-disubstituted pyrazoles | Development of peripherally restricted partial agonists. | nih.gov |

| Cannabinoid Receptors (CB1/CB2) | Tricyclic pyrazole derivatives | Potent and mixed CB1/CB2 binding profiles. | mdpi.com |

| GABA-A Receptor | Pyrazolo[1,5-a]quinazolines | Modulatory effects on receptor function. | nih.gov |

Role of Metal Ion Binding and Coordination Complex Formation in Biological Systems

The pyrazole ring is a versatile scaffold for the design of ligands capable of forming coordination complexes with a wide range of metal ions. nih.govresearchgate.net This ability is due to the presence of nitrogen atoms with lone pairs of electrons that can donate to a metal center. While direct studies on the metal binding properties of this compound are not prevalent, the behavior of other substituted pyrazoles provides a strong basis for its potential in this area.

For instance, compounds like 3,5-di-tert-butyl-1H-pyrazole and 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine have been investigated for their ability to form stable complexes with transition metals. nih.govresearchgate.net The resulting coordination complexes can exhibit unique chemical and biological properties that are distinct from the free ligand, depending on the metal ion and the coordination geometry. The design of pyrazole-based ligands for specific metal binding sites is an active area of research. nih.govresearchgate.net The substituents on the pyrazole ring, such as the butyl and phenyl groups in this compound, can influence the steric and electronic properties of the ligand, thereby affecting the stability and structure of the resulting metal complexes.

Comparative Analysis with Other Substituted Pyrazole Analogues to Deduce General Principles for this compound Research

A comparative analysis of this compound with other substituted pyrazole analogues is essential for deducing general principles that can guide future research. The biological activity and physicochemical properties of pyrazole derivatives are highly dependent on the nature and position of the substituents on the pyrazole core.

Influence of Substituents on Biological Activity:

Anticancer Activity: In 1,3,5-trisubstituted-1H-pyrazole derivatives, the presence of chlorophenyl, thiazole, and sulfonamide groups has been shown to enhance cytotoxic activity against cancer cells. rsc.org This suggests that the electronic and steric properties of the substituents at the 1, 3, and 5 positions are critical determinants of anticancer efficacy. For this compound, the butyl group at the 5-position likely contributes to the lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic binding pockets in target proteins.

Receptor Binding: In the context of cannabinoid receptor ligands, substituents on the phenyl rings at the 1- and 3-positions, as well as the group at the 5-position, significantly impact binding affinity and selectivity. elsevierpure.com For instance, specific halogen substitutions on the phenyl ring can enhance CB1 selectivity. elsevierpure.com This highlights that for this compound, modifications to the phenyl rings could be a strategy to modulate its potential receptor interactions.

Antimicrobial Activity: For 1,3,5-trisubstituted pyrazole derivatives, the nature of the substituents has also been shown to affect their antimicrobial properties. tsijournals.com

General Principles for Research:

Based on the study of analogous compounds, several general principles can be proposed for research on this compound:

Focus on Lipophilicity: The butyl group at the 5-position imparts significant lipophilicity. This property should be a central consideration in studying its pharmacokinetics and interactions with biological targets, which often have hydrophobic binding sites.

Systematic Modification of Phenyl Rings: The two phenyl groups at the 1- and 3-positions offer opportunities for systematic structural modifications. Introducing various electron-donating or electron-withdrawing groups could modulate the electronic distribution of the pyrazole core and influence its biological activity.

Exploration of Anticancer Potential: Given the consistent findings of anticancer activity in a wide range of substituted pyrazoles, investigating the effects of this compound on cell proliferation, apoptosis, and key signaling pathways in cancer cells is a logical research direction.

Investigation of Receptor Interactions: The demonstrated affinity of pyrazole scaffolds for cannabinoid and GABA-A receptors suggests that this compound should be screened for its binding and functional activity at these and other GPCRs.

Metal Complexation Studies: The inherent ability of the pyrazole nucleus to coordinate with metal ions suggests that synthesizing and evaluating the biological activity of metal complexes of this compound could lead to novel therapeutic agents.

By applying these principles, future research can systematically explore the therapeutic potential of this compound and its derivatives.

Emerging Research Directions and Future Perspectives for Pyrazole Based Compounds

Advancements in Stereoselective and Green Synthetic Methodologies for Substituted Pyrazoles

The synthesis of pyrazole (B372694) derivatives has evolved significantly, with a growing emphasis on environmentally benign and stereoselective methods to create structurally complex and chirally pure compounds.

Green Synthetic Approaches:

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazoles to minimize environmental impact. nih.govnih.gov These methodologies focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. nih.gov Key advancements include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of pyrazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. scispace.com

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote pyrazole formation under milder conditions, contributing to more sustainable synthetic processes. nih.govscispace.comtandfonline.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or in environmentally friendly solvents like water or ionic liquids, is a cornerstone of green pyrazole synthesis. nih.govtandfonline.comresearchgate.net For instance, ball mill techniques have been successfully employed for the eco-friendly synthesis of N-acyl pyrazoles. mdpi.comacs.org

Multicomponent Reactions (MCRs): MCRs offer a highly efficient and atom-economical approach to constructing complex pyrazole structures in a single step from three or more starting materials. nih.govbenthamscience.com This strategy simplifies synthetic procedures and reduces the generation of waste.

| Green Synthetic Technique | Key Advantages | Representative Starting Materials |

| Microwave Irradiation | Reduced reaction times, higher yields. scispace.com | 1,3-Diketones, hydrazines. wikipedia.org |

| Ultrasound Sonication | Milder reaction conditions, enhanced reaction rates. nih.govtandfonline.com | Chalcones, hydrazines. |

| Solvent-Free (Ball Milling) | Avoids hazardous solvents, high efficiency. mdpi.comacs.org | Aromatic carbohydrazides, 1,3-diketones. mdpi.com |

| Multicomponent Reactions | High atom economy, operational simplicity. nih.govbenthamscience.com | Aldehydes, active methylene (B1212753) compounds, hydrazines. benthamscience.com |

Stereoselective Synthetic Methodologies:

The development of stereoselective methods for the synthesis of substituted pyrazoles is crucial for producing enantiomerically pure compounds, which is often a prerequisite for therapeutic applications. Recent progress in this area includes the regio- and stereoselective switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles through the Michael addition of pyrazoles to conjugated carbonyl alkynes. nih.gov The presence or absence of a silver carbonate catalyst plays a pivotal role in controlling the stereochemical outcome of the reaction. nih.gov While significant strides have been made in regioselective synthesis, the development of broadly applicable and highly enantioselective methods for constructing chiral pyrazole cores remains an active area of research. mdpi.comacs.org

Integration of Advanced Computational Chemistry for Rational Design and Virtual Screening of New Pyrazole Derivatives

Computational chemistry has become an indispensable tool in the rational design and discovery of novel pyrazole-based compounds with desired biological activities. nih.govnih.gov In silico techniques accelerate the drug discovery process by enabling the prediction of molecular properties, binding affinities, and potential biological targets, thereby reducing the time and cost associated with experimental screening. benthamscience.comnih.gov

Key Computational Approaches:

Molecular Docking: This technique is widely used to predict the binding mode and affinity of pyrazole derivatives to the active site of a biological target. nih.govresearchgate.netnih.gov By simulating the interaction between a ligand and a protein, molecular docking helps in identifying promising lead compounds and understanding the structural basis of their activity. nih.govnih.gov

Virtual Screening: Virtual screening involves the computational screening of large libraries of compounds against a specific biological target to identify potential hits. scispace.comtandfonline.comnih.gov This approach allows for the rapid identification of novel pyrazole scaffolds with the potential for therapeutic intervention.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of pyrazole derivatives and their biological activity. nih.govmdpi.com These models are valuable for predicting the activity of untested compounds and for guiding the design of more potent analogues. wikipedia.orgacs.orgsemanticscholar.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of pyrazole-protein complexes over time, allowing for the assessment of their stability and the characterization of key interactions that govern binding. nih.govtandfonline.comacs.org

| Computational Technique | Application in Pyrazole Research | Example Study |

| Molecular Docking | Predicting binding modes and affinities to protein targets. nih.govnih.gov | Docking of pyrazole derivatives into the active site of EGFR kinase. researchgate.net |

| Virtual Screening | Identifying novel pyrazole-based inhibitors from large compound libraries. scispace.comtandfonline.com | Screening of pyrazole derivatives as potential anti-hyperglycemic agents. scispace.com |

| QSAR | Predicting the biological activity of new pyrazole derivatives. mdpi.comsemanticscholar.org | 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. semanticscholar.org |

| MD Simulations | Assessing the stability of pyrazole-protein complexes. tandfonline.comacs.org | MD simulations to validate the stability of pyrazole derivatives in the CDK2 binding site. acs.org |

The integration of these computational methods facilitates a more rational and efficient approach to the design of new pyrazole derivatives with optimized pharmacological profiles. researchgate.netresearchgate.net

Exploration of Novel Biological Targets and Mechanistic Pathways for Pyrazole-Based Molecules

While pyrazole derivatives have a well-established history in targeting enzymes like COX-2 in inflammation, current research is unveiling their potential to modulate a much broader range of biological targets and pathways implicated in various diseases. nih.govsemanticscholar.org

Emerging Therapeutic Areas and Targets:

Neurodegenerative Diseases: Pyrazole-based compounds are being actively investigated for the treatment of Alzheimer's and Parkinson's diseases. nih.govnih.gov Research is focused on developing pyrazole derivatives that can inhibit the aggregation of pathological proteins like α-synuclein or target enzymes such as cholinesterases (AChE and BChE) and monoamine oxidase B (MAO-B). nih.govscispace.com

Oncology: The pyrazole scaffold is a key component in many modern cancer therapeutics. mdpi.comacs.org Novel pyrazole derivatives are being designed to inhibit a wide array of protein kinases that are crucial for cancer cell proliferation and survival, including EGFR, VEGFR-2, CDKs, BTK, BRAF V600E, and PI3K. tandfonline.commdpi.comresearchgate.net The anti-cancer mechanisms also extend to the inhibition of tubulin polymerization. nih.gov

Infectious Diseases: The metabolic stability of the pyrazole ring makes it an attractive scaffold for the development of new antibacterial, antifungal, and antiviral agents. nih.gov

Metabolic Disorders: Pyrazole derivatives are being explored as potential treatments for diabetes and obesity, with targets including α-glucosidase. acs.org

Mechanistic Pathways:

The diverse biological activities of pyrazole derivatives stem from their ability to interact with a multitude of cellular pathways. For instance, in cancer, they can modulate signaling pathways by inhibiting key protein kinases, leading to the induction of apoptosis and cell cycle arrest. mdpi.combenthamscience.com In neurodegenerative diseases, they can interfere with the processes of protein misfolding and aggregation. nih.gov Furthermore, some pyrazole derivatives exhibit antioxidant properties and can modulate pathways related to oxidative stress. mdpi.com

| Disease Area | Novel Biological Target(s) | Mechanistic Pathway |

| Neurodegenerative Diseases | α-synuclein, Cholinesterases, MAO-B. nih.govscispace.comnih.gov | Inhibition of protein aggregation, modulation of neurotransmitter levels. nih.gov |

| Cancer | EGFR, VEGFR-2, CDKs, Tubulin. mdpi.comacs.orgnih.gov | Inhibition of kinase signaling, disruption of microtubule dynamics, induction of apoptosis. mdpi.combenthamscience.com |

| Inflammation | COX-1, COX-2, 5-LOX. researchgate.net | Inhibition of prostaglandin (B15479496) and leukotriene synthesis. researchgate.net |

| Diabetes | α-glucosidase. acs.org | Inhibition of carbohydrate digestion and glucose absorption. acs.org |

The continued exploration of novel biological targets and a deeper understanding of the underlying mechanistic pathways will undoubtedly expand the therapeutic potential of pyrazole-based molecules. researchgate.netmdpi.comresearchgate.net

Development of Multi-functional Pyrazole Derivatives for Diverse Research Applications

The versatility of the pyrazole scaffold extends beyond therapeutic applications, with a growing interest in the development of multi-functional derivatives for a range of research and technological purposes. mdpi.com These applications leverage the unique photophysical and chemical properties of appropriately substituted pyrazoles.

Key Areas of Development:

Fluorescent Probes and Chemosensors: Pyrazole derivatives are being designed as highly sensitive and selective fluorescent probes for the detection of various analytes. nih.gov These "turn-on" or "turn-off" sensors can detect metal ions such as Hg²⁺, Cu²⁺, Zn²⁺, Cd²⁺, and Fe³⁺, making them valuable tools for environmental monitoring and biological research. scispace.comtandfonline.comnih.govsemanticscholar.org

Imaging Agents: The pyrazole scaffold is being utilized in the development of 18F-labeled radiotracers for positron emission tomography (PET) imaging. nih.gov These imaging agents have the potential to improve the diagnosis and monitoring of diseases like cancer and neurodegenerative disorders by visualizing specific biological targets in vivo. nih.gov

Materials Science: Pyrazole-based ligands are being incorporated into metal-organic frameworks (MOFs), leading to materials with interesting magnetic and electrical properties. acs.org Additionally, the energetic properties of some pyrazole derivatives are being explored for applications in materials science. acs.org

Dual-Target Inhibitors: In the realm of drug discovery, there is a growing interest in developing single molecules that can modulate multiple biological targets simultaneously. Pyrazole derivatives are being designed as dual inhibitors, such as dual EGFR/COX-2 inhibitors for cancer therapy and dual InhA-VEGFR inhibitors for tuberculosis treatment. nih.govresearchgate.netnih.gov This multi-target approach may offer advantages in terms of enhanced efficacy and reduced potential for drug resistance.

| Application Area | Functionality | Example |

| Chemical Sensing | Fluorescent detection of metal ions. nih.govtandfonline.com | Pyrazoline-based "turn-on" sensor for Cd²⁺ and Zn²⁺. scispace.com |

| Medical Imaging | PET radiotracers for disease diagnosis. nih.gov | 18F-labeled pyrazole derivatives for imaging disease-related targets. nih.gov |

| Materials Science | Building blocks for functional materials. acs.org | Pyrazole-based MOFs with electrical and magnetic properties. acs.org |

| Drug Discovery | Inhibition of multiple biological targets. nih.govnih.gov | Dual EGFR/COX-2 inhibitors for cancer treatment. nih.gov |

The development of these multi-functional pyrazole derivatives highlights the remarkable adaptability of this heterocyclic scaffold and points towards a future where pyrazoles will play an even more significant role in diverse areas of scientific research and technology. mdpi.combenthamscience.comnih.gov

Q & A

Q. What are the established synthetic routes for 5-Butyl-1,3-diphenyl-1H-pyrazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For example, describes the use of ethyl acetoacetate, DMF-DMA, and phenylhydrazine to form a pyrazole-4-carboxylic acid derivative. For this compound, analogous methods may involve:

- Hydrazine-based cyclization : Reacting β-diketones (e.g., 1,3-diphenyl-1,3-butanedione) with hydrazine derivatives under reflux conditions in ethanol or acetic acid .

- Microwave-assisted synthesis : Reducing reaction times and improving yields compared to traditional reflux methods .

Optimization Strategies : - Monitor intermediates via NMR to track regioselectivity (e.g., distinguishing 1,3- vs. 1,5-substitution patterns) .

- Adjust solvent polarity (e.g., ethanol vs. DMF) to control reaction kinetics and byproduct formation.

Q. How is the structural integrity of this compound confirmed experimentally?

Methodological Answer: Structural validation requires multi-technique corroboration:

- X-ray crystallography : Resolve bond lengths and dihedral angles (e.g., tert-butyl substituents introduce steric effects, as seen in ) .

- Spectroscopy :

- and NMR to confirm substitution patterns (e.g., phenyl protons at δ 7.2–7.8 ppm; pyrazole ring protons at δ 6.5–7.0 ppm) .

- FT-IR for functional group identification (C=N stretch ~1600 cm) .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] ions) .

Advanced Research Questions

Q. How do electronic and steric effects of the butyl and phenyl substituents influence the reactivity of this compound?

Methodological Answer:

- Electronic Effects :

- Steric Effects :

- Computational Modeling :

- Use DFT calculations (e.g., Gaussian 09) to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in further functionalization .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies in biological activity (e.g., inconsistent IC values) may arise from:

- Purity Issues : Validate compound purity via HPLC (>98%) and differential scanning calorimetry (DSC) to exclude polymorphic interference .

- Assay Variability : Standardize bioassay protocols (e.g., MTT assay cell lines, incubation times) across studies .

- Solubility Effects : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent solubility in pharmacological tests .

Q. How can computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular Docking :

- MD Simulations :